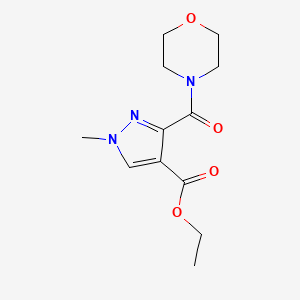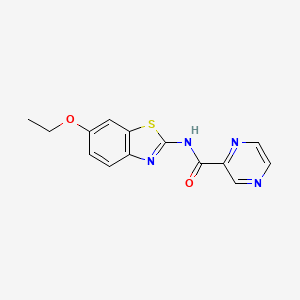
ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the morpholine and pyrazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 1-methyl-1H-pyrazole-4-carboxylate with morpholine in the presence of a suitable coupling agent. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may be explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine moiety may enhance its binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-3-(piperidin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate: Similar structure but with a piperidine ring instead of morpholine.
Ethyl 1-methyl-3-(pyrrolidin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
Ethyl 1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to its analogs. The morpholine moiety can influence the compound’s solubility, stability, and binding interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17N3O4 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 1-methyl-3-(morpholine-4-carbonyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H17N3O4/c1-3-19-12(17)9-8-14(2)13-10(9)11(16)15-4-6-18-7-5-15/h8H,3-7H2,1-2H3 |
InChI Key |
VKMZAYWAQADZOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(=O)N2CCOCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (3-cyclopropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10903193.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B10903201.png)
![(4Z)-4-(3-chloro-4,5-diethoxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10903204.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YL](2,4,6-trimethylpiperidino)methanone](/img/structure/B10903208.png)
![N-(4-chlorophenyl)-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarboxamide](/img/structure/B10903210.png)
![N-(2-[4-(diethylamino)phenyl]-1-{[2-(2-hydroxy-5-iodo-3-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B10903223.png)
![3-bromo-N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]benzohydrazide](/img/structure/B10903230.png)
![N-tert-butyl-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10903237.png)

![2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-pyridyl)methylidene]propanohydrazide](/img/structure/B10903255.png)

![2-[(2-chlorophenyl)carbonyl]-N-cyclopropylhydrazinecarbothioamide](/img/structure/B10903257.png)

![N,N'-ethane-1,2-diylbis[N-benzyl-2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B10903275.png)
